molecular formula C8H16O2 B153116 Methyl heptanoate CAS No. 106-73-0

Methyl heptanoate

Cat. No.: B153116
CAS No.: 106-73-0
M. Wt: 144.21 g/mol
InChI Key: XNCNNDVCAUWAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanoic acid methyl ester, also known as methyl heptanoate, is an organic compound with the molecular formula C8H16O2. It is a fatty acid ester derived from heptanoic acid and methanol. This compound is commonly used in the fragrance and flavor industry due to its pleasant aroma and is also utilized in various industrial applications .

Scientific Research Applications

Heptanoic acid methyl ester has several scientific research applications, including:

Mechanism of Action

Methyl heptanoate is a fatty acid ester . It is a natural product found in Nymphaea rudgeana, Humulus lupulus, and other organisms with data available .

Safety and Hazards

Methyl heptanoate is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanoic acid methyl ester is typically synthesized through the esterification of heptanoic acid with methanol. The reaction is catalyzed by either hydrochloric acid or sulfuric acid. The general reaction is as follows:

Heptanoic Acid+MethanolHeptanoic Acid Methyl Ester+Water\text{Heptanoic Acid} + \text{Methanol} \rightarrow \text{Heptanoic Acid Methyl Ester} + \text{Water} Heptanoic Acid+Methanol→Heptanoic Acid Methyl Ester+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, heptanoic acid methyl ester is produced by treating heptanoic acid with methanol in the presence of a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted acid and methanol. The ester is further purified by fractional distillation .

Chemical Reactions Analysis

Types of Reactions: Heptanoic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and methanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: The ester can undergo transesterification with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Heptanoic acid methyl ester can be compared with other similar compounds such as:

    Hexanoic acid methyl ester: Has a shorter carbon chain and different physical properties.

    Octanoic acid methyl ester: Has a longer carbon chain and different physical properties.

    Butanoic acid methyl ester: Has a much shorter carbon chain and different aroma characteristics.

Uniqueness: Heptanoic acid methyl ester is unique due to its specific chain length, which imparts distinct physical and chemical properties. It has a pleasant aroma, making it valuable in the fragrance and flavor industry. Its intermediate chain length also makes it a versatile compound for various chemical reactions and industrial applications .

Properties

IUPAC Name

methyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-4-5-6-7-8(9)10-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCNNDVCAUWAIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059345
Record name Methyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless liquid with a fruity, orris odour
Record name Methyl heptanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20838
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

174.00 °C. @ 760.00 mm Hg
Record name Methyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in organic solvents
Record name Methyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.87115 (20°)
Record name Methyl heptanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.56 [mmHg]
Record name Methyl heptanoate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20838
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

106-73-0
Record name Methyl heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.118
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J543V5703
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Methyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-55.8 °C
Record name Methyl heptanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In analogy to the procedure described in example 10 c], [rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester (example 126 c]) was reacted with [rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (example 121 a]) in the presence of tributylphosphine and N,N,N′,N′-tetramethyl azodicarboxamide to yield 2-(4-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methoxy}-2-methyl-benzyl)-heptanoic acid methyl ester as a mixture of two diastereomeric racemates as yellow oil.
Name
[rac]-2-(4-hydroxy-2-methyl-benzyl)-heptanoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[rac]-cyclopropyl-[4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl heptanoate
Reactant of Route 2
Methyl heptanoate
Reactant of Route 3
Reactant of Route 3
Methyl heptanoate
Reactant of Route 4
Reactant of Route 4
Methyl heptanoate
Reactant of Route 5
Reactant of Route 5
Methyl heptanoate
Reactant of Route 6
Reactant of Route 6
Methyl heptanoate
Customer
Q & A

ANone: The molecular formula of methyl heptanoate is C8H16O2, and its molecular weight is 144.21 g/mol.

A: Researchers commonly employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [] and Nuclear Magnetic Resonance (NMR) [] to characterize this compound. These methods provide valuable information regarding the compound's structure, purity, and presence in various matrices.

A: this compound serves as a model compound in studies investigating the HDO of biomass-derived feedstocks [, , , , ]. Researchers utilize it to understand the reaction mechanisms and catalyst performance in converting oxygen-rich bio-oils into usable hydrocarbon fuels.

A: Studies reveal that HDO of this compound over Rh/ZrO2 catalyst proceeds through several key pathways [, ]:

    A: Research highlights the crucial role of support material in HDO reactions [, , ]. For instance, acidic supports tend to favor the deoxygenation pathway leading to alkane production, while basic supports may promote alcohol formation and hinder complete deoxygenation.

    A: Researchers develop kinetic models, including power-law models and mechanistic models, to describe the HDO kinetics of this compound [, ]. These models account for factors like vapor-liquid equilibrium and thermodynamic non-ideality to accurately represent the reaction process.

    ANone: While considered a renewable fuel alternative, the overall environmental impact of this compound requires careful consideration. Factors such as land use for feedstock cultivation, energy consumption during production, and potential emissions during combustion need thorough assessment.

    ANone: Research on the biodegradability of this compound is crucial to understand its persistence in the environment. Studies can investigate the potential for microbial degradation and the compound's fate in various environmental compartments.

    ANone: Understanding the stability of this compound under different temperatures, humidity levels, and exposure to air is crucial for its storage and handling. Research can determine the potential for degradation and identify optimal storage conditions.

    A: this compound contributes to the fruity aroma profile of various fruits, including elderberries []. It finds use as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

    A: Researchers identify this compound as a volatile compound present in apple beer []. Analyzing its concentration and sensory contribution aids in understanding the flavor profile and quality control of fruit beers.

    A: Studies have detected this compound in the volatile compounds released by male Mediterranean fruit flies (Ceratitis capitata) and in extracts from their salivary glands [, ]. This finding suggests its potential role in insect communication and its possible application in pest control strategies.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.